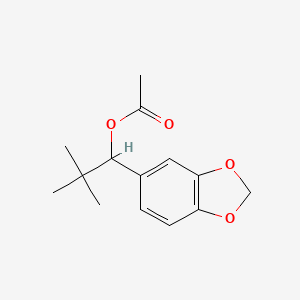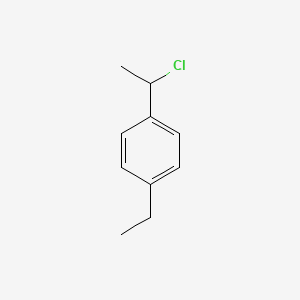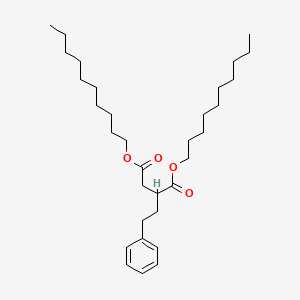
2-Chloroethyl 3-ethoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 3-ethoxypropanoate is an organic compound with the molecular formula C7H13ClO3. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. This compound is known for its reactivity and versatility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl 3-ethoxypropanoate can be synthesized through several methods. One common method involves the esterification of 3-ethoxypropanoic acid with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Re:
Properties
CAS No. |
6281-99-8 |
|---|---|
Molecular Formula |
C7H13ClO3 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-chloroethyl 3-ethoxypropanoate |
InChI |
InChI=1S/C7H13ClO3/c1-2-10-5-3-7(9)11-6-4-8/h2-6H2,1H3 |
InChI Key |
OKZNCQAZXWRJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















